Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate)
Description
Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) (CAS 54384-48-4) is a complex organic ester derivative synthesized from nitrilotriacetic acid and 2,4-dichlorophenoxyacetic acid . Its molecular structure features a nitrilotriethylene backbone with three ester-linked 2,4-dichlorophenoxyacetic acid groups, contributing to its herbicidal activity. The compound disrupts auxin transport in plants, leading to abnormal growth patterns, and exhibits moderate toxicity to aquatic organisms . Its synthesis requires precise control of reaction conditions (temperature, pH, and reactant concentrations) to optimize yield and purity .
Properties
CAS No. |
93858-74-3 |
|---|---|
Molecular Formula |
C30H27Cl6NO9 |
Molecular Weight |
758.2 g/mol |
IUPAC Name |
2-[bis[2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl]amino]ethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C30H27Cl6NO9/c31-19-1-4-25(22(34)13-19)44-16-28(38)41-10-7-37(8-11-42-29(39)17-45-26-5-2-20(32)14-23(26)35)9-12-43-30(40)18-46-27-6-3-21(33)15-24(27)36/h1-6,13-15H,7-12,16-18H2 |
InChI Key |
MOMICOFUOXVWCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCCN(CCOC(=O)COC2=C(C=C(C=C2)Cl)Cl)CCOC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) typically involves the esterification of nitrilotriethanol with 2,4-dichlorophenoxyacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) involves large-scale esterification reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The dichlorophenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetates.
Scientific Research Applications
Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Mechanism of Action
The mechanism of action of nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) involves its interaction with specific molecular targets. In biological systems, it acts as a herbicide by mimicking natural plant hormones, leading to uncontrolled cell division and growth. This results in the disruption of vascular tissue and ultimately the death of the plant . The compound’s molecular targets include auxin receptors and pathways involved in cell division and growth regulation .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Substituents/Functional Groups | Primary Applications | Key Differentiators |
|---|---|---|---|---|
| Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) | Not explicitly provided (CAS 54384-48-4) | Three 2,4-dichlorophenoxyacetate ester groups | Herbicide, plant growth regulation | High specificity for auxin disruption; moderate aquatic toxicity |
| Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) | C₂₇H₄₈N₄O₆ | Three cyclohexylcarbamate groups | Catalyst, coordination reagent in organic synthesis | Ethane linkage enhances coordination properties; stable in organic solvents |
| Ethyl {[5-(2,4-dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetate | Not explicitly provided | Nitro, sulfanyl, and dichlorophenoxy groups | Research applications (potential herbicide) | Nitro group increases oxidative stability; sulfanyl group alters reactivity |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | Single dichlorophenoxyacetic acid group | Broad-spectrum herbicide | Simpler structure; rapid degradation in soil compared to tris-ester derivatives |
Physicochemical Properties
Table 2: Solubility and Stability Comparisons
Table 3: Efficacy and Environmental Impact
| Compound Name | Target Organisms | EC₅₀ (Herbicidal Activity) | Toxicity Profile |
|---|---|---|---|
| Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) | Broadleaf plants | 0.1–1.0 µM (auxin disruption) | Moderate toxicity to fish (LC₅₀: 10–20 mg/L) |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Broadleaf plants | 0.5–5.0 µM | High toxicity to aquatic invertebrates (LC₅₀: 2–5 mg/L) |
| Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate | Weeds, fungi | Not reported | Lower toxicity (LC₅₀ > 50 mg/L for fish) |
Key Research Findings
Herbicidal Specificity: Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) outperforms simpler analogs like 2,4-D in persistence due to its tris-ester structure, which delays hydrolysis and extends activity .
Structural Uniqueness : The ethane linkage in Nitrilotri-2,1-ethanediyl tris(cyclohexylcarbamate) enhances metal-coordination capabilities, making it superior for catalytic applications compared to carbamate-free analogs .
Environmental Impact : Fluorinated derivatives (e.g., Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate) exhibit reduced ecotoxicity compared to chlorinated compounds, highlighting a trade-off between efficacy and environmental safety .
Biological Activity
Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate), commonly referred to as NTDA, is a synthetic herbicide that incorporates three 2,4-dichlorophenoxyacetate moieties. This compound is primarily recognized for its biological activity as a herbicide, particularly in controlling broadleaf weeds in agricultural settings. Its mechanism of action is closely related to that of 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known herbicide that mimics natural plant hormones to induce uncontrolled growth in susceptible species.
Molecular Characteristics
- Chemical Formula : C30H27Cl6NO9
- Molecular Weight : Approximately 634.36 g/mol
- CAS Number : 93858-74-3
The structure of NTDA features a nitrilotri-2,1-ethanediyl backbone with three esterified 2,4-dichlorophenoxyacetate groups. This configuration enhances its herbicidal properties compared to single-component herbicides.
Stability and Degradation
NTDA can undergo hydrolysis under alkaline conditions, leading to the release of 2,4-D. Its stability is influenced by environmental factors such as pH and temperature. In aqueous environments, soil microorganisms may metabolize the ester bonds, resulting in degradation products that retain herbicidal activity.
The primary biological activity of NTDA is its function as a synthetic auxin , which disrupts normal plant growth patterns. This disruption manifests as:
- Stem Curling
- Leaf Wilting
- Plant Death
These effects occur due to the compound's interference with the plant's hormone signaling pathways, particularly those involved in growth regulation.
Efficacy Against Weeds
NTDA has demonstrated efficacy against various broadleaf weed species, making it a valuable tool in agricultural practices. Its selectivity allows it to target undesired plants while sparing grasses, thus benefiting crops such as cereals and turf.
Toxicological Profile
Research indicates that NTDA exhibits moderate toxicity towards non-target organisms:
- Birds and Mammals : Moderate toxicity observed.
- Aquatic Life : Greater toxicity potential depending on formulation and concentration.
Case studies have shown variable impacts on non-target species based on exposure duration and concentration levels .
Table 1: Comparative Toxicity of NTDA and Related Compounds
| Compound Name | Toxicity Level (to Aquatic Life) | Impact on Birds/Mammals |
|---|---|---|
| Nitrilotri-2,1-ethanediyl tris((2,4-D) | Moderate | Moderate |
| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | High | Low |
| Glyphosate | Low | Low |
Study on Mitochondrial Function
A study investigated the effects of 2,4-D on isolated rat liver mitochondria. The findings indicated that exposure affected mitochondrial membrane integrity and function in a concentration-dependent manner. Notably, ATP levels and membrane potential were impacted significantly at lower concentrations of formulated products compared to isolated 2,4-D .
Epidemiological Insights
A review of epidemiological literature surrounding 2,4-D exposure highlighted concerns regarding potential health risks associated with long-term exposure. While some studies suggested links to health issues such as cancer and reproductive toxicity, the evidence remains inconclusive and often lacks precision due to variability in study designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
